Bromo(triphenyl)plumbane
CAS No.: 894-06-4
Cat. No.: VC11748091
Molecular Formula: C18H15BrPb
Molecular Weight: 518 g/mol
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Specification
| CAS No. | 894-06-4 |
|---|---|
| Molecular Formula | C18H15BrPb |
| Molecular Weight | 518 g/mol |
| IUPAC Name | bromo(triphenyl)plumbane |
| Standard InChI | InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 |
| Standard InChI Key | ZJLFYKFRSBDOTE-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Bromo(triphenyl)plumbane belongs to the class of tetraorganolead compounds, where the lead center adopts a tetrahedral geometry. The compound’s IUPAC name, bromo(triphenyl)plumbane, reflects its substitution pattern: three phenyl groups and one bromine atom attached to lead. Its CAS registry number, 894-06-4, ensures unambiguous identification in chemical inventories .
Molecular Formula and Physical Properties
The molecular formula C₁₈H₁₅BrPb corresponds to a molar mass of 518.416 g/mol. Key physical properties include:
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Solubility: Limited solubility in polar solvents due to the hydrophobic phenyl groups; soluble in aromatic hydrocarbons like toluene .
The compound’s density and melting point remain undocumented in available literature, suggesting gaps in experimental characterization.
Spectroscopic and Crystallographic Data
While crystallographic data for bromo(triphenyl)plumbane is sparse, analogous organolead compounds exhibit distorted tetrahedral geometries around the lead atom. Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct proton environments for the phenyl rings and coupling between lead and bromine nuclei.
Synthesis and Mechanistic Pathways
The synthesis of bromo(triphenyl)plumbane involves multistep organic transformations, as detailed in patent literature. A notable method, described in GB2041915A, employs Wittig reactions and Diels-Alder condensations to construct the terphenyl backbone with precise bromine substitution .
Wittig Reaction for Intermediate Formation
The Wittig reaction facilitates the formation of carbon-carbon double bonds, critical for assembling the terphenyl structure. In Example 1 of GB2041915A, 4-bromobenzyl bromide reacts with triethyl phosphite under anhydrous conditions to generate a phosphonium ylide :
This ylide subsequently reacts with α-methylcinnamaldehyde to yield a styrene derivative, a precursor for Diels-Alder cyclization .
Diels-Alder Cycloaddition
The styrene intermediate undergoes a Diels-Alder reaction with dimethyl acetylenedicarboxylate (DMAD), a dienophile, to form a six-membered cyclohexene ring :
Heating the adduct with sodium ethoxide induces ring-opening and decarboxylation, yielding a substituted terphenyl framework .
Applications in Materials Science and Electronics
Bromo(triphenyl)plumbane’s utility extends to advanced materials, particularly in liquid crystal displays (LCDs) and organic semiconductors.
Liquid Crystal Compositions
The compound serves as a precursor for 4"-alkyl-4-cyanoterphenyls, key components in nematic liquid crystals used in LCDs . These materials exhibit low viscosity and high dielectric anisotropy, enabling rapid switching in electro-optic devices. Patent GB2041915A highlights its role in synthesizing 4"-n-pentyl-4-cyano-p-terphenyl, a benchmark liquid crystal .
Organic Semiconductors
Comparative Analysis with Related Organolead Compounds
Bromo(triphenyl)plumbane’s properties distinguish it from other organolead species:
The triphenyl groups in bromo(triphenyl)plumbane confer steric protection, moderating its reactivity compared to alkyllead analogs.
Future Research Directions
Emerging applications in perovskite solar cells warrant investigation. Lead halide perovskites, such as CH₃NH₃PbI₃, dominate photovoltaic research, but bromo(triphenyl)plumbane’s organic ligands could enhance stability and processability . Additionally, catalytic applications in cross-coupling reactions remain underexplored.
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